REACTION_CXSMILES
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[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[C:11]1(=O)[O:16][C:14](=[O:15])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12.C(O)(=O)C>>[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:8]2[C:14](=[O:15])[C:13]3[C:12](=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:11]2=[O:16])=[CH:5][CH:4]=1
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Name
|
|
Quantity
|
2 mL
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Type
|
reactant
|
Smiles
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CSC1=CC=C(CN)C=C1
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Name
|
|
Quantity
|
2.39 g
|
Type
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reactant
|
Smiles
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C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
|
|
Quantity
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40 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 h
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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The mixture is concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the residue is partitioned between water and dichloromethane
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Type
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CUSTOM
|
Details
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The phases are separated
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted twice with dichloromethane
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Type
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CONCENTRATION
|
Details
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The combined organic layers are concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography on silica (gradient cyclohexane/ethyl acetate 9:1 to 7:3)
|
Type
|
CUSTOM
|
Details
|
r.t
|
Type
|
CUSTOM
|
Details
|
0.75 min (X001_004)
|
Duration
|
0.75 min
|
Name
|
|
Type
|
|
Smiles
|
CSC1=CC=C(CN2C(C3=CC=CC=C3C2=O)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |